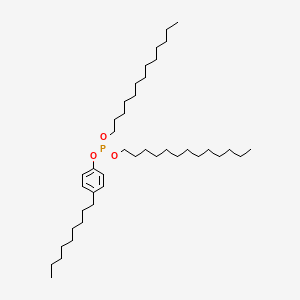

4-Nonylphenyl ditridecyl phosphite

Descripción

Propiedades

Número CAS |

84787-77-9 |

|---|---|

Fórmula molecular |

C41H77O3P |

Peso molecular |

649.0 g/mol |

Nombre IUPAC |

(4-nonylphenyl) ditridecyl phosphite |

InChI |

InChI=1S/C41H77O3P/c1-4-7-10-13-16-18-20-22-25-28-31-38-42-45(43-39-32-29-26-23-21-19-17-14-11-8-5-2)44-41-36-34-40(35-37-41)33-30-27-24-15-12-9-6-3/h34-37H,4-33,38-39H2,1-3H3 |

Clave InChI |

CEQWIUHWWZAJEI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 4-Nonylphenyl Ditridecyl Phosphite (B83602)

The primary route for synthesizing 4-Nonylphenyl ditridecyl phosphite is through esterification. This process typically involves the reaction of phosphorus trichloride (B1173362) with 4-nonylphenol (B119669) and tridecyl alcohol. wikipedia.orgwikipedia.org

The synthesis of phosphite esters like this compound is fundamentally an esterification process. researchgate.net The reaction typically involves phosphorus trichloride as the phosphorus source, which reacts with the hydroxyl groups of 4-nonylphenol and tridecyl alcohol. wikipedia.orgwikipedia.org The stoichiometry of the reactants is a critical factor influencing the final product. In the synthesis of tris(nonylphenyl) phosphite, a related compound, an excess of nonylphenol is often used to drive the reaction to completion and minimize residual chlorides. google.com

The reaction proceeds in a stepwise manner, where the chlorine atoms on phosphorus trichloride are sequentially replaced by the corresponding alkoxy and aryloxy groups. researchgate.net The kinetics of these reactions are influenced by temperature, with higher temperatures generally leading to faster reaction rates. researchgate.netnih.gov For instance, in the synthesis of triphenyl phosphite, increasing the temperature from 120°C to 160°C significantly enhances the reaction rate and yield. researchgate.net The removal of the hydrogen chloride (HCl) byproduct, often achieved through nitrogen sparging, is also crucial for shifting the reaction equilibrium towards the product side. researchgate.netresearchgate.net

A general representation of the reaction is as follows: PCl₃ + C₁₅H₂₄O + 2 C₁₃H₂₈O → C₄₃H₈₁O₃P + 3 HCl

This series-parallel reaction is exothermic, necessitating controlled addition of reactants to manage the heat generated. researchgate.net

Catalysis plays a pivotal role in improving the efficiency and selectivity of phosphite ester synthesis. While the reaction can proceed without a catalyst, the presence of a base is often employed to neutralize the HCl byproduct and accelerate the reaction. wikipedia.orgnih.gov Common bases used include tertiary amines like triethylamine. wikipedia.orgnih.gov

For transesterification reactions, which offer an alternative route to mixed phosphite esters, catalysts are also essential. wikipedia.org Sodium phenate has been identified as an effective catalyst for the transesterification of triphenyl phosphite with alcohols, leading to high-purity phenol (B47542) distillate and phosphite esters. google.comgoogleapis.com This method avoids the formation of impurities like methanol (B129727) and anisole (B1667542) that can occur with other catalysts such as sodium methylate. google.com

In the broader context of phosphonate (B1237965) synthesis, various transition metal catalysts, including nickel and palladium compounds, have been explored for C-P cross-coupling reactions. nih.gov These catalysts are typically used at high temperatures to facilitate the reaction between aryl halides and trialkyl phosphites. nih.gov

Optimizing the synthesis of this compound for industrial production involves several key considerations to maximize yield, purity, and cost-effectiveness. A crucial aspect is the management of reaction conditions. For the related compound tris(nonylphenyl) phosphite, using a significant excess of nonylphenol (6% or greater) has been shown to decrease reaction time and reduce residual chloride and acid number in the final product. google.com

The removal of byproducts is another critical step. In the synthesis of triphenyl phosphite, nitrogen sparging is employed to effectively remove the liberated HCl gas, which shifts the reaction equilibrium to favor product formation. researchgate.net For the purification of the final product, techniques like thin-film distillation under high vacuum are utilized to remove unreacted starting materials, such as excess nonylphenol. google.com This method is particularly effective for producing a high-purity product with very low levels of free nonylphenol. google.com

Furthermore, the choice of catalyst can significantly impact the process. Using sodium phenate in transesterification reactions not only improves product purity but also allows for the recycling of the phenol distillate, leading to a more efficient and economical industrial process. google.comgoogleapis.com

Alternative Synthetic Routes for Related Phosphite Esters

Beyond the direct esterification of phosphorus trichloride, several alternative methods exist for synthesizing phosphite esters, which can be adapted for compounds like this compound.

One significant alternative is transesterification . wikipedia.org This reversible process involves the exchange of alcohol groups upon heating a phosphite ester with a different alcohol. wikipedia.org To drive the reaction to completion, a volatile alcohol byproduct, such as methanol, can be removed by distillation. wikipedia.org Catalysts like sodium phenate are often employed to facilitate this reaction. google.comgoogleapis.com

Another approach is the Michaelis-Arbuzov reaction , a well-established method for forming carbon-phosphorus bonds, leading to phosphonates. nih.govresearchgate.net While this reaction typically yields phosphonates, it demonstrates the versatility of phosphite esters as reagents in organophosphorus chemistry. The related Hirao reaction utilizes a palladium catalyst for the cross-coupling of dialkyl phosphites with alkyl halides. researchgate.net

More recent developments include metal-free activation strategies. For instance, phosphates can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to facilitate the synthesis of various functional phosphates. organic-chemistry.org Additionally, zinc-catalyzed methods have been developed for the efficient synthesis of phosphite diesters from a phosphonylation reagent and alcohols. nih.govrsc.org

The following table summarizes some of these alternative routes:

| Synthetic Route | Description | Key Features |

| Transesterification | Exchange of alcohol groups between a phosphite ester and an alcohol. wikipedia.org | Reversible; can be driven to completion by removing a volatile alcohol byproduct. wikipedia.org |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. nih.govresearchgate.net | Forms a C-P bond. researchgate.net |

| Hirao Reaction | Palladium-catalyzed cross-coupling of dialkyl phosphites with alkyl halides. researchgate.net | Catalytic C-P bond formation. |

| Metal-Free Activation | Use of reagents like Tf₂O and pyridine to activate phosphates for reaction. organic-chemistry.org | Avoids the use of metal catalysts. organic-chemistry.org |

| Zinc-Catalyzed Phosphonylation | Efficient synthesis of phosphite diesters using a zinc catalyst. nih.govrsc.org | Environmentally benign catalyst; mild reaction conditions. nih.govrsc.org |

Chemical Modifications and Analog Design for Enhanced Functionality

The basic structure of phosphite esters like this compound can be chemically modified to create analogs with enhanced or specialized functionalities. These modifications often target the organic groups attached to the phosphorus atom to tailor the compound's physical and chemical properties.

One common modification is the introduction of different functional groups onto the aryl or alkyl chains. This can be achieved by using substituted phenols or alcohols during the initial synthesis. The goal of such modifications can be to improve thermal stability, alter solubility, or introduce reactive sites for further chemical transformations.

Another avenue for modification is through the inherent reactivity of the phosphite ester itself. Phosphites are Lewis bases and can form coordination complexes with various metal ions, making them useful as ligands in homogeneous catalysis. wikipedia.org By altering the steric and electronic properties of the organic substituents, the coordinating ability of the phosphite ligand can be fine-tuned.

Furthermore, phosphite esters can be oxidized to the corresponding phosphate (B84403) esters. wikipedia.org This conversion from a P(III) to a P(V) species fundamentally changes the chemical nature of the compound and is the basis for the antioxidant activity of many phosphite stabilizers in polymers. wikipedia.org The design of phosphite analogs can therefore be aimed at optimizing this antioxidant function.

Research into phosphonopeptides, which are peptide analogs containing a phosphonamidate bond, showcases the potential for incorporating phosphonate structures into more complex molecules to achieve specific biological activities. mdpi.com While distinct from this compound, the synthetic strategies employed, such as phosphonylation with phosphonochloridates, highlight the broader possibilities for creating functionalized phosphorus-containing compounds. mdpi.com

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound with high purity requires effective purification techniques to remove unreacted starting materials, byproducts, and catalyst residues.

Distillation is a primary method for purifying phosphite esters. For compounds with sufficient volatility, vacuum distillation can be employed to separate the desired product from less volatile impurities. chemspider.com In the industrial production of the related tris(nonylphenyl) phosphite, thin-film distillation, specifically using a wiped-film evaporator, has proven effective for removing excess nonylphenol at high vacuum and elevated temperatures. google.com This technique is advantageous as it minimizes the thermal stress on the product due to short residence times. google.com

Filtration is a simpler method used to remove solid impurities. In some synthesis protocols, the final step involves filter pressing to obtain the finished product. google.com

Removal of Acidic Byproducts is crucial as residual acids like HCl can lead to product decomposition. chemspider.com This is often achieved by applying a vacuum to the reaction mixture after the synthesis is complete. chemspider.com In some cases, washing with a basic solution may be necessary, followed by drying.

For laboratory-scale purification, chromatography can be a powerful tool for achieving very high purity, although it is less practical for large-scale industrial production.

The choice of purification method depends on the specific impurities present and the desired final purity of the material. A combination of these techniques is often necessary to obtain research-grade this compound.

Mechanisms of Action As a Material Stabilizer

Antioxidant and Peroxide-Decomposing Activities

4-Nonylphenyl ditridecyl phosphite (B83602) functions as a secondary antioxidant, a classification defined by its capacity to decompose hydroperoxides (ROOH). acs.orgamfine.com These hydroperoxides are primary byproducts of polymer oxidation and act as catalysts for further degradation by breaking down into highly destructive radicals. vinatiorganics.com By neutralizing these precursors, the phosphite stabilizer prevents the propagation of chain-scission reactions, thus preserving the molecular weight and mechanical properties of the polymer. vinatiorganics.combdmaee.net

Table 1: Summary of Antioxidant Mechanisms

| Mechanism | Type | Action |

|---|---|---|

| Hydroperoxide Decomposition | Secondary Antioxidant | Reduces hydroperoxides to non-radical, stable alcohols. acs.orgvinatiorganics.com |

| Free Radical Scavenging | Primary Antioxidant | Reacts directly with free radicals to terminate degradation chains. acs.orgontosight.ai |

| One-Electron Transfer | Foundational Process | Donates an electron to hydroperoxides, initiating their decomposition. vinatiorganics.com |

The principal mechanism by which 4-Nonylphenyl ditridecyl phosphite and other phosphite esters decompose hydroperoxides is through a stoichiometric reduction reaction. In this pathway, the trivalent phosphorus atom (P⁺³) in the phosphite is oxidized to its more stable pentavalent state (P⁺⁵), forming a phosphate (B84403) ester. vinatiorganics.com The hydroperoxide (ROOH) is simultaneously reduced to a stable alcohol (ROH). vinatiorganics.com

The general, non-catalytic reaction proceeds as follows: P(OR)₃ + ROOH → P(O)(OR)₂ + ROH vinatiorganics.com

This reaction demonstrates a 1:1 stoichiometry, where one molecule of the phosphite stabilizer consumes one molecule of hydroperoxide. vinatiorganics.com While some specialized cyclic phosphites can decompose hydroperoxides catalytically, the predominant pathway for aryl and alkyl phosphites like this compound is this direct, stoichiometric reduction. acs.orgrsc.org The efficiency of this process is influenced by the phosphite's structure, with a general performance hierarchy of phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org

In addition to its role as a hydroperoxide decomposer, this compound can also function as a chain-breaking primary antioxidant by scavenging free radicals. acs.orgontosight.ai This activity is particularly associated with hindered aryl phosphites. acs.org The mechanism involves the phosphite reacting with alkoxyl (RO•) or peroxyl (ROO•) radicals. This interaction can lead to the release of a stabilized aryloxyl radical from the nonylphenyl group, which is a less reactive radical species. acs.org This new, more stable radical is unable to effectively propagate the oxidative chain reaction, thus terminating the degradation cycle. acs.orgpartinchem.com The main stabilization reaction for phosphites is often considered their interaction with these various radical species. researchgate.net

The foundational step in the antioxidant activity of this compound, particularly in its reaction with hydroperoxides, is a one-electron transfer process. vinatiorganics.com The phosphite molecule, P(OR)₃, donates an electron to the hydroperoxide molecule. vinatiorganics.com This transfer initiates the reduction of the hydroperoxide and the corresponding oxidation of the phosphite into a stable phosphate. vinatiorganics.com This sacrificial electron donation effectively neutralizes the hydroperoxide before it can decompose into harmful radicals. vinatiorganics.com While the concept of one-electron transfer is a fundamental principle in the oxidation of various compounds, its specific application to the phosphite-hydroperoxide reaction is central to its inhibitory effect. vinatiorganics.comnih.govrsc.org

Synergistic Effects with Co-Stabilizers in Multi-Component Systems

A key aspect of the utility of this compound is its powerful synergistic relationship with primary antioxidants, most notably hindered phenols. amfine.comvinatiorganics.comvinatiorganics.com These combinations are considered state-of-the-art for stabilizing many types of plastics during melt processing. amfine.com

Hindered phenols function by donating a hydrogen atom to terminate free radicals, but in doing so, they are converted into a spent, often inactive, form. vinatiorganics.compartinchem.com The phosphite stabilizer can then regenerate the "spent" phenolic antioxidant. The oxidized form of the phenol (B47542) can accept an electron from the phosphite, restoring the phenol's antioxidant capability and allowing it to participate in further radical scavenging. vinatiorganics.com This synergistic cycle significantly extends the effectiveness and endurance of the entire stabilization system, providing enhanced protection against degradation. vinatiorganics.compartinchem.com

Table 2: Synergistic Stabilization System

| Component | Class | Primary Role |

|---|---|---|

| This compound | Secondary Antioxidant | Decomposes hydroperoxides and regenerates the primary antioxidant. amfine.comvinatiorganics.com |

| Hindered Phenol | Primary Antioxidant | Scavenges free radicals by donating a hydrogen atom. partinchem.comvinatiorganics.com |

Influence of Molecular Structure on Stabilization Efficacy and Reactivity

The specific chemical structure of this compound, featuring both aromatic (nonylphenyl) and long-chain aliphatic (tridecyl) groups, is critical to its performance. bdmaee.netontosight.ai This mixed alkyl-aryl structure provides a balance of properties essential for an effective stabilizer. acs.orgontosight.ai

High Molecular Weight: The combination of nonylphenyl and two tridecyl groups results in a high molecular weight, which contributes to low volatility. ontosight.ai This ensures the stabilizer remains within the polymer matrix during high-temperature processing. vinatiorganics.com

Solubility and Compatibility: The long C13 alkyl (tridecyl) chains and the nonyl group enhance the compound's solubility in organic solvents and compatibility with a wide range of nonpolar polymers, such as polyolefins. bdmaee.netontosight.aivinatiorganics.com This allows for smooth integration into the polymer blend without phase separation. bdmaee.net

Table 3: Structure-Property Relationships

| Molecular Component | Property Conferred | Functional Advantage |

|---|---|---|

| Tridecyl Groups (Alkyl) | Good solubility in polymers, low volatility. bdmaee.netontosight.ai | Ensures retention and compatibility within the polymer matrix. bdmaee.netvinatiorganics.com |

| 4-Nonylphenyl Group (Aryl) | Enables free-radical scavenging via aryloxyl radical formation. acs.org | Provides a secondary, chain-breaking antioxidant mechanism. acs.org |

| Phosphite Ester Core | Hydroperoxide reduction capability. acs.orgvinatiorganics.com | Acts as the primary defense against peroxide-driven degradation. amfine.com |

In Situ Mechanistic Studies within Polymer Matrices

Understanding the precise actions of stabilizers requires studying their behavior directly within the polymer matrix under processing or aging conditions. While specific in situ studies on this compound are not widely published, research on closely related compounds like tris(nonylphenyl) phosphite (TNPP) provides valuable insights. For instance, studies have utilized techniques like liquid chromatography-mass spectrometry (LC/MS) to investigate the hydrolysis reaction mechanisms of phosphite antioxidants within their application environment. researchgate.net

Furthermore, research on the influence of TNPP as a chain extender in melt-blended poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/clay nanocomposites demonstrates a practical application study. researchgate.net Such studies analyze how the phosphite affects the morphology, thermal stability, and mechanical properties of the final polymer composite, providing direct evidence of its stabilizing and performance-enhancing role within a complex material system. researchgate.net These types of investigations are crucial for confirming the theoretical mechanisms of action in real-world applications.

Applications in Advanced Materials Science and Industrial Processes

Polymer Stabilization: A Comprehensive Analysis Across Material Types

As a secondary antioxidant, 4-Nonylphenyl ditridecyl phosphite (B83602) plays a significant role in polymer stabilization, particularly during high-temperature processing. It is frequently used in conjunction with primary antioxidants, such as hindered phenols, to create a synergistic effect that provides comprehensive protection against thermal degradation. researchgate.net2017erp.comperformanceadditives.us This combination is more effective than using a single antioxidant. researchgate.net The phosphite works by decomposing hydroperoxides, which are formed during the initial stages of polymer oxidation, thus preventing chain scission and cross-linking reactions that can compromise the material's integrity. researchgate.net

In the realm of polyolefins, 4-Nonylphenyl ditridecyl phosphite is a widely utilized stabilizer for materials like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). useforesight.ioineris.fr During the processing of high-density polyethylene (HDPE) and linear low-density polyethylene (L-LDPE), degradation often occurs through cross-linking. The addition of a phosphite stabilizer, such as this compound, in combination with a phenolic antioxidant, effectively mitigates this issue. researchgate.net Research has indicated that for HDPE and L-LDPE, a higher proportion of phosphite to phenol (B47542), specifically a 4:1 ratio, yields the best performance in terms of processing stability. researchgate.net

For polypropylene homopolymers, which are prone to degradation via chain scission, a blend of a hydrolysis-resistant phosphite and a multifunctional hindered phenol can efficiently protect the polymer during processing. researchgate.net Studies have shown that a 2:1 ratio of phosphite to phenolic antioxidant is most effective in preserving the melt flow of PP homopolymers. researchgate.net The use of these stabilizer systems is crucial for maintaining the molecular weight and mechanical properties of polyolefins through multiple processing cycles. researchgate.netresearchgate.net

Table 1: Optimal Phosphite to Phenolic Antioxidant Ratios for Polyolefin Stabilization

| Polyolefin Type | Predominant Degradation | Optimal Phosphite:Phenol Ratio |

| HDPE | Cross-linking | 4:1 |

| L-LDPE | Cross-linking | 4:1 |

| PP Homopolymer | Chain Scission | 2:1 |

This table summarizes research findings on the most effective ratios of phosphite to phenolic antioxidants for stabilizing different types of polyolefins during processing. researchgate.net

This compound is also a key component in the stabilization of polyvinyl chloride (PVC) formulations. useforesight.iogalatachemicals.com In PVC, it acts as a co-stabilizer, often used in conjunction with mixed metal stabilizers. galatachemicals.comresearchgate.net Its role is to improve color stability and processability. galatachemicals.com The addition of organic phosphites helps to maintain the transparency and initial color of PVC products. galatachemicals.com These phosphites work by chelating metal ions that can catalyze the degradation of PVC and by reacting with allylic chlorides that are formed during the degradation process, thereby preventing discoloration and maintaining the polymer's structural integrity.

The application of this compound extends to engineering plastics such as acrylonitrile-butadiene-styrene (ABS) and polycarbonate (PC). galatachemicals.com In these materials, it functions as a processing stabilizer and antioxidant, protecting them from thermal degradation at the high temperatures required for their molding and extrusion. performanceadditives.usgalatachemicals.com For instance, in PC, it helps to preserve clarity and impact strength by preventing yellowing and molecular weight reduction. In ABS, it contributes to maintaining the color and mechanical properties of the final product. 2017erp.comgalatachemicals.com

This compound is an effective stabilizer for a variety of elastomers, including styrene-butadiene rubber (SBR) and nitrile rubber (NBR). 2017erp.comineris.fr In these applications, it improves the resistance of the rubber to oxidation, which can cause cracking and a loss of flexibility. ontosight.ai It is particularly effective in light-colored elastomer products where color stability is important. 2017erp.com The compound is also used in other specialty polymers and adhesives to enhance their shelf life and performance. ontosight.aiuseforesight.io

Studies on Material Longevity and Performance Retention

The primary function of this compound across all its applications is to enhance material longevity and performance retention. ontosight.ai By preventing oxidative degradation, it helps materials to maintain their physical and chemical properties over time, even when exposed to heat, light, and oxygen. ontosight.airesearchgate.net For polymers, this translates to better retention of mechanical strength, flexibility, and color. researchgate.netgalatachemicals.com In lubricants, it ensures consistent viscosity and thermal stability. ontosight.ai The effectiveness of this phosphite in preserving material integrity directly contributes to the extended service life and reliability of the end products in which it is used. ontosight.airesearchgate.net

Table 2: Summary of this compound Applications and Functions

| Application Area | Material Examples | Primary Function |

| Polyolefins | Polyethylene (PE), Polypropylene (PP) | Processing and thermal stabilization, prevention of cross-linking and chain scission. researchgate.netresearchgate.netineris.frgalatachemicals.comresearchgate.netgoogle.com |

| Polyvinyl Chloride (PVC) | Rigid and Flexible PVC | Co-stabilizer, color retention, improved processability. researchgate.netresearchgate.netgalatachemicals.comresearchgate.netgoogle.com |

| Engineering Plastics | ABS, Polycarbonate (PC) | Thermal and processing stabilization, color and clarity retention. galatachemicals.comgoogle.com |

| Elastomers | SBR, NBR | Antioxidant, improved flexibility and crack resistance. google.com |

| Lubricants | Lubricating oils, fuels | Antioxidant, prevention of viscosity increase and sludge formation. researchgate.netgoogle.comresearchgate.netgoogle.com |

This table provides a summary of the key applications and the corresponding primary functions of this compound in various material types.

Prevention of Processing Degradation and Gel Formation in Polymers

During polymer processing techniques such as extrusion, injection molding, and calendering, high temperatures and mechanical stress can trigger thermo-oxidative degradation. This degradation can manifest as a loss of mechanical strength, discoloration (yellowing), and an increase in the melt flow index (MFI), indicating a reduction in molecular weight. In more severe cases, it can lead to the formation of cross-linked networks known as gels, which can negatively impact the final product's appearance and performance.

This compound, often referred to as Tris(nonylphenyl) phosphite (TNPP), is instrumental in mitigating these detrimental effects. Its primary mechanism of action involves the reduction of hydroperoxides (ROOH) to stable alcohols (ROH), during which the phosphite itself is oxidized to a phosphate (B84403). This sacrificial action prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which are the primary drivers of the auto-oxidative degradation cycle in polymers.

Detailed Research Findings

Research and industrial applications have consistently demonstrated the efficacy of this compound in preserving polymer properties during processing. Its performance is often evaluated by monitoring key parameters such as the Melt Flow Index (MFI) and Yellowness Index (YI) after multiple processing cycles.

A study documented in a European Patent (EP 0167969 B1) showcased the stabilizing effect of a composition containing tris-nonylphenyl phosphite on a polymer subjected to multiple extrusions. The results indicated a significant retention of the initial MFI and a lower YI compared to unstabilized samples, highlighting the compound's ability to prevent both chain scission and discoloration. epo.org

Table 1: Effect of Stabilizer Containing this compound on Polymer Properties After Multiple Extrusions epo.org

| Stabilizer | Extrusion Pass | Melt Flow Index (MI) | Yellowness Index (YI) |

| Control 1 | 1st | - | - |

| 3rd | - | - | |

| 5th | - | - | |

| 7th | - | - | |

| Control 2 | 1st | - | - |

| 3rd | - | - | |

| 5th | - | - | |

| 7th | - | - | |

| Control 3 | 1st | - | - |

| 3rd | - | - | |

| 5th | - | - | |

| 7th | - | - | |

| Example 13 (with TNPP) | 1st | - | - |

| 3rd | - | - | |

| 5th | - | - | |

| 7th | - | - |

Data derived from graphical representations in the source. Actual numerical values were not provided in the text.

Further evidence of its protective capabilities comes from its use in various polymer systems. In Low-Density Polyethylene (LDPE), the addition of TNPP has been shown to reduce hydroperoxide concentrations significantly. google.com In Polyamide 6 (PA6), it aids in retaining a high percentage of the initial molecular weight even after prolonged exposure to high temperatures. google.com In poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) nanocomposites, TNPP not only acts as a stabilizer but also as a chain extender, leading to an increase in melt viscosity and tensile strength. google.com

Table 2: Performance of this compound (TNPP) in Various Polymer Matrices google.com

| Polymer Matrix | Key Stabilization Effect |

| Polyamide 6 (PA6) | 90% molecular weight retention after 1,000 hours at 150°C |

| Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) nanocomposites | 30% increase in melt viscosity and 15% improvement in tensile strength after processing |

| Low-Density Polyethylene (LDPE) | 78% reduction in hydroperoxide concentration after 500 hours at 90°C |

The prevention of gel formation is another critical function of this compound, particularly in elastomers like styrene-butadiene rubber (SBR) and in the production of butadiene polymers. google.comgoogle.com Gels are macroscopic, cross-linked polymer particles that can arise from uncontrolled radical reactions during processing. They are detrimental to the quality of the final product, causing surface defects, reducing mechanical properties, and potentially leading to processing disruptions.

While direct quantitative data on gel reduction by TNPP is often proprietary, the literature indicates its effectiveness. For instance, in the production of high-molecular-weight polybutadiene, the use of a catalyst system that can include TNPP as a stabilizer is associated with a very low gel content, preferably below 1% by weight. google.com This suggests that the presence of the phosphite stabilizer is crucial in preventing the cross-linking reactions that lead to gelation. The mechanism of gel prevention is directly linked to the scavenging of free radicals that would otherwise lead to the formation of covalent bonds between polymer chains.

Environmental Fate and Transformation Pathways

Degradation Mechanisms in Environmental Compartments

The breakdown of 4-Nonylphenyl ditridecyl phosphite (B83602) in the environment is primarily driven by hydrolysis and oxidative processes. These mechanisms are crucial in determining the compound's persistence and the nature of its subsequent products.

Hydrolysis as a Primary Degradation Pathway

Hydrolysis is a key reaction for phosphite esters like 4-Nonylphenyl ditridecyl phosphite when they come into contact with water. This process involves the cleavage of the ester bonds, leading to the release of the constituent alcohol and phenol (B47542) groups. The hydrolysis of tris(4-nonylphenyl, branched and linear) phosphite (TNPP), a closely related compound, has been shown to release 4-nonylphenol (B119669). useforesight.io This degradation is a significant concern as it introduces 4-nonylphenol, a known endocrine disruptor, into aquatic environments. useforesight.io The rate of hydrolysis can be influenced by various environmental factors, including pH and temperature.

Oxidative Transformation Processes

In addition to hydrolysis, oxidative transformation can also contribute to the degradation of this compound. Phosphite antioxidants are designed to scavenge free radicals and prevent oxidative damage in the materials they are added to. ontosight.ai In the environment, similar oxidative processes can occur. For instance, compounds like para-phenylenediamine (PPD) and para-toluenediamine (PTD) are known to undergo autoxidative transformation, a process that is accelerated in the presence of oxygen and under alkaline conditions. core.ac.ukresearchgate.net This suggests that similar oxidative pathways could contribute to the breakdown of the phosphite ester in the environment, likely involving reaction with atmospheric radicals. nih.gov

Formation and Persistence of Transformation Products

The degradation of this compound leads to the formation of various transformation products, with 4-nonylphenol being of primary concern due to its persistence and toxicity.

Pathways Leading to 4-Nonylphenol and its Derivatives

The primary pathway for the formation of 4-nonylphenol from this compound is through the hydrolysis of the ester linkage. useforesight.io This degradation has been confirmed in studies of similar compounds like tris(4-nonylphenyl, branched) phosphite, where its breakdown releases 4-nonylphenol, branched, a substance known to disrupt hormonal systems in wildlife. useforesight.io The degradation of nonylphenol ethoxylates, which are widely used surfactants, also follows a similar pathway, breaking down into by-products that include nonylphenol. researchgate.netnih.gov Once formed, 4-nonylphenol can undergo further degradation. For example, some bacteria can metabolize 4-nonylphenol through a novel pathway involving ipso-hydroxylation and intramolecular rearrangement, which allows them to use the aromatic part of the molecule as a carbon and energy source. researchgate.net

Environmental Persistence and Environmental Mobility of Transformation Products

4-nonylphenol is considered a persistent organic pollutant. nih.gov Due to its low solubility in water and high hydrophobicity, it tends to accumulate in organic-rich environmental compartments such as sewage sludge and river sediments. researchgate.netnih.gov Studies have shown that it can persist in these environments for extended periods. useforesight.ioosti.gov For instance, the field dissipation half-life of 4-nonylphenol in soils treated with biosolids was found to be over 200 days. nih.gov Its persistence is a significant environmental concern because it allows for long-range transport, often attached to particulate matter. nih.gov This mobility can lead to contamination of remote areas, including glaciers, which can then act as secondary sources of the pollutant as they melt. gcms.cz In aquatic systems, 4-nonylphenol is expected to adsorb to suspended solids and sediment, which can attenuate its volatilization from water surfaces. nih.gov

Influence of Environmental Conditions (e.g., pH, Temperature, Microbial Activity) on Degradation Kinetics

The rate at which this compound and its primary transformation product, 4-nonylphenol, degrade in the environment is significantly influenced by a range of conditions.

The degradation rate of 4-nonylphenol is affected by temperature, pH, and the presence of other substances. nih.gov Microbial activity plays a crucial role in the breakdown of 4-nonylphenol. nih.gov Biodegradation is a major process affecting its fate, with half-lives ranging from a few days to nearly one hundred days under various conditions. nih.gov The process can be influenced by the initial concentration of the pollutant, soil parameters, and agricultural practices. nih.gov For example, appropriate pH, temperature, and aeration can enhance microbial activity and, consequently, the degradation of 4-nonylphenol. nih.gov Studies have also shown that the presence of other organic compounds can affect the degradation rate. For instance, the degradation of 4-n-nonylphenol was observed under nitrate-reducing conditions in sediment, and the process was carried out by a community of microorganisms. nih.gov

Table 1: Factors Influencing the Degradation of 4-Nonylphenol

| Factor | Influence on Degradation | Source |

|---|---|---|

| pH | Appropriate pH values can enhance microbial activity, leading to increased degradation rates. nih.gov Acidic pH can also promote degradation through chemical oxidation processes. nih.gov | nih.govnih.gov |

| Temperature | Higher temperatures generally increase the rate of microbial degradation. nih.gov | nih.gov |

| Microbial Activity | Biodegradation by various microorganisms is a primary pathway for 4-nonylphenol removal from the environment. nih.govnih.gov | nih.govnih.gov |

| Oxygen Availability | Aerobic conditions generally favor faster degradation compared to anaerobic conditions. nih.gov However, degradation can also occur under anaerobic, nitrate-reducing conditions. nih.gov | nih.govnih.gov |

| Initial Concentration | Higher initial concentrations of 4-nonylphenol can sometimes lead to slower degradation rates, possibly due to toxicity to microorganisms. nih.gov | nih.gov |

| Presence of Other Substances | The presence of co-contaminants or nutrients can either enhance or inhibit degradation depending on the specific compounds and microbial communities present. nih.gov | nih.gov |

Distribution and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental distribution and transport of this compound are governed by its distinct physicochemical properties. As a high molecular weight organic compound with low volatility and poor water solubility, its movement and partitioning within aquatic and terrestrial ecosystems follow specific pathways. ontosight.ai The primary mechanisms influencing its fate are sorption to soil and sediment, limited mobility in water, and potential for long-range transport through atmospheric deposition of its degradation products.

In aquatic systems, the distribution of this compound is similarly influenced by its hydrophobic nature. With a very low water solubility of approximately 0.0006 g/L, it does not readily dissolve in water. sigmaaldrich.com When introduced into aquatic environments, it is expected to rapidly partition from the water column to suspended solids and bottom sediments. This process is driven by the same principles of hydrophobic sorption observed in terrestrial systems. Over time, sediments are likely to become the primary sink for this compound in aquatic ecosystems.

While the parent compound has limited mobility, a significant transformation pathway is its degradation into 4-nonylphenol (4-NP). nih.gov This degradation product has different environmental mobility characteristics. Studies on 4-NP have shown that its sorption to soil is weaker compared to more hydrophobic compounds, with distribution coefficients (Kd) ranging from 15 to 80 L/kg in different soil types. nih.gov This indicates that 4-NP has a higher potential for mobility in soil and could pose a risk of groundwater contamination. nih.gov The transport of 4-NP can also be influenced by its association with colloids in soil, which may facilitate its movement. nih.gov

The following interactive data tables summarize the key physicochemical properties influencing the environmental distribution of this compound (using TNPP as a proxy) and the mobility of its degradation product, 4-nonylphenol.

Table 1: Physicochemical Properties Influencing Environmental Distribution

| Property | Value | Implication for Distribution and Transport | Source |

| This compound (as Tris(nonylphenyl) phosphite) | |||

| Water Solubility | 0.0006 g/L | Very low mobility in water; partitions to sediment. | sigmaaldrich.com |

| Octanol-Water Partition Coefficient (log Kow) | 14 | High affinity for organic matter; strong sorption to soil and sediment. | sigmaaldrich.com |

| 4-Nonylphenol (Degradation Product) | |||

| Soil Distribution Coefficient (Kd) | 15 - 80 L/kg | Weaker sorption to soil compared to the parent compound, indicating higher mobility. | nih.gov |

Table 2: Research Findings on the Mobility of 4-Nonylphenol in Different Soil Types

| Soil Type | Sorption Capacity | Retardation Factor (RF) | Potential for Groundwater Contamination | Source |

| Vertisol | High | Higher than DEHP | Lower | nih.gov |

| Phaeozem | Medium | Higher than DEHP | Moderate | nih.gov |

| Leptosol | Low | Higher than DEHP* | Higher | nih.gov |

*DEHP (di(2-ethylhexyl) phthalate) was used as a reference compound in the study.

Advanced Analytical Characterization and Methodological Development

Spectroscopic Techniques for Mechanistic Elucidation and Degradation Product Analysis

Spectroscopy is a cornerstone in the study of 4-Nonylphenyl ditridecyl phosphite (B83602), offering non-destructive and highly specific insights into its molecular structure and chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Nonylphenyl ditridecyl phosphite and its derivatives. Specifically, ³¹P-NMR is exceptionally powerful for monitoring the chemical fate of the phosphorus center. The trivalent phosphite (P(III)) in the parent compound exhibits a characteristic chemical shift. Upon degradation through oxidation, it is converted to a pentavalent phosphate (B84403) (P(V)), which resonates in a distinctly different region of the ³¹P-NMR spectrum. Hydrolysis, another key degradation pathway, leads to the formation of species such as bis(nonylphenyl) phosphite or ditridecyl phosphite, each with a unique ³¹P-NMR signal. researchgate.net

¹H NMR complements this by providing detailed information about the organic moieties of the molecule—the 4-nonylphenyl and the tridecyl groups. researchgate.net Changes in the chemical environment of the aromatic protons on the nonylphenyl ring or the aliphatic protons on the tridecyl chains can indicate structural modifications. nih.gov For instance, the hydrolysis of the phosphite ester linkage to produce 4-nonylphenol (B119669) would result in the appearance of a distinct phenolic hydroxyl (-OH) proton signal and shifts in the aromatic proton signals. nih.gov

Furthermore, NMR can be adapted for quantitative analysis. By integrating the area of a specific NMR signal and comparing it to that of a known internal standard, the concentration of residual this compound or the formation of a specific degradation product can be accurately determined.

Table 1: Illustrative NMR Chemical Shifts for this compound and Potential Degradation Products Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar compounds.

| Compound/Fragment | Nucleus | Typical Chemical Shift (ppm) | Information Provided |

| This compound | ³¹P | ~130-140 | Intact P(III) phosphite center |

| 4-Nonylphenyl ditridecyl phosphate | ³¹P | ~ -5 to -20 | Oxidized P(V) phosphate center |

| 4-Nonylphenol | ¹H | ~4.5-5.5 (phenolic OH) | Hydrolysis product |

| Tridecyl Alcohol | ¹H | ~3.6 (CH₂-OH) | Hydrolysis product |

| Aromatic Protons (Nonylphenyl) | ¹H | ~6.7-7.2 | Changes indicate modification of the phenyl ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during degradation processes. nih.gov For this compound, IR spectroscopy is particularly sensitive to changes involving the phosphorus-oxygen bonds and the formation of new functional groups resulting from hydrolysis or oxidation. scispace.com

The key transformations that can be monitored include:

Phosphite to Phosphate Oxidation: The most significant change is the appearance of a very strong absorption band corresponding to the P=O stretching vibration, typically in the 1250-1350 cm⁻¹ region, which is absent in the parent phosphite.

Hydrolysis: The hydrolysis of the P-O-C ester linkages results in the formation of hydroxyl (-OH) groups from 4-nonylphenol and tridecyl alcohol. This is observed as a broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum.

P-O-C Stretching: The parent compound has characteristic P-O-Aryl and P-O-Alkyl stretching vibrations, often found in the 900-1100 cm⁻¹ fingerprint region. The intensity of these bands decreases as the phosphite degrades. frontiersin.orgarxiv.org

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, other vibrations, such as those of the aromatic ring or the alkyl backbone, can provide additional structural detail. mdpi.comchemicalbook.com SERS (Surface-Enhanced Raman Spectroscopy) can be employed for detecting very low concentrations of degradation products like 4-nonylphenol. mdpi.com

Table 2: Key Vibrational Frequencies for Monitoring this compound Degradation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| P=O | Stretch | 1250 - 1350 | IR (strong), Raman (moderate) |

| -OH (Alcohol/Phenol) | Stretch | 3200 - 3600 (broad) | IR (strong) |

| P-O-C (Aryl/Alkyl) | Stretch | 900 - 1100 | IR (strong), Raman (moderate) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | IR (moderate), Raman (strong) |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | IR (strong), Raman (strong) |

Mass Spectrometry (MS) for Identification and Quantification of Degradation Products

Mass Spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of this compound and its degradation products. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the analysis of individual components within a complex mixture. nih.gov

In a typical application, the parent compound and its degradation products are ionized and then separated based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds.

Tandem mass spectrometry (MS/MS) further enhances specificity. A specific ion (e.g., the molecular ion of a suspected degradation product) is selected, fragmented, and the resulting fragment ions are analyzed. This creates a unique fragmentation pattern that serves as a structural fingerprint for the compound. For example, the analysis of tris(nonylphenyl)phosphite (TNPP) and its endocrine-disrupting degradation product, 4-nonylphenol (4NP), in food packaging is routinely performed using LC-MS/MS. nih.gov This same methodology can be applied to this compound to identify products such as 4-nonylphenol, tridecyl alcohol, and various partially hydrolyzed or oxidized phosphite/phosphate species.

Table 3: Molecular Weights of this compound and Key Degradation Products for MS Analysis

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₄₁H₇₉O₃P | 662.9 | Parent Compound |

| 4-Nonylphenol | C₁₅H₂₄O | 220.4 | Hydrolysis Product |

| Tridecyl alcohol | C₁₃H₂₈O | 200.4 | Hydrolysis Product |

| 4-Nonylphenyl ditridecyl phosphate | C₄₁H₇₉O₄P | 678.9 | Oxidation Product |

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for separating the parent phosphite from its numerous potential degradation products, which often coexist in a mixture and have varying polarities and volatilities.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound analysis, GC is primarily used to separate and quantify the more volatile degradation products, such as 4-nonylphenol and tridecyl alcohol. The parent compound itself generally has too high a boiling point to be analyzed by conventional GC without thermal degradation.

Samples are injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. By creating a thermal desorption profile, GC coupled with a mass spectrometer (GC-MS) can generate a chemical fingerprint of the volatile substances present in a sample. nih.govresearchgate.net This is useful for profiling degradation patterns under various conditions or for detecting specific volatile analytes in a complex matrix. For less volatile analytes like 4-nonylphenol, derivatization to a more volatile species (e.g., silylation) may be employed to improve chromatographic performance.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier technique for analyzing non-volatile and thermally labile compounds like this compound and its larger degradation products.

The method typically employs a reversed-phase column, where a nonpolar stationary phase separates analytes based on their hydrophobicity using a polar mobile phase. This allows for the separation of the parent phosphite from its more polar hydrolysis products. An analytical procedure using LC coupled to tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of the related compound tris(nonylphenyl)phosphite (TNPP) and its degradation product 4-nonylphenol in materials like food packaging. nih.gov

This approach is directly applicable to this compound. It is especially valuable for analyzing environmental samples, such as river water, where these compounds may be present at trace levels. researchgate.net The use of solid-phase extraction (SPE) can pre-concentrate the analytes from the sample matrix, and subsequent analysis by LC-MS provides the high sensitivity and selectivity needed for detection and quantification at parts-per-billion (ppb) or parts-per-trillion (ppt) levels. researchgate.net

Coupled Analytical Techniques for Comprehensive Material and Environmental Profiling

Coupled analytical techniques are indispensable for a thorough understanding of complex chemical systems. By combining the separation power of chromatography or the controlled degradation of thermogravimetric analysis with the identification capabilities of spectroscopy, a more complete profile of a substance and its transformation products can be achieved.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) for Thermal Degradation Products

Thermogravimetric analysis (TGA) coupled with Fourier transform infrared spectroscopy (TGA-FTIR) is a powerful method for studying the thermal decomposition of polymeric materials and their additives, including phosphite stabilizers. marquette.eduresearchgate.net This technique simultaneously measures the mass loss of a sample as a function of temperature (TGA) while identifying the evolved gaseous products by their infrared absorption spectra (FTIR). marquette.edumarquette.edu

When polymers containing phosphite antioxidants are subjected to TGA, they undergo degradation at elevated temperatures. researchgate.nettaylorfrancis.com The TGA curve reveals the temperature ranges at which significant mass loss occurs, indicating the thermal stability of the material. redalyc.org The FTIR component of the system analyzes the gases released during these degradation steps, allowing for the identification of the volatile thermal degradation products. researchgate.netmarquette.edu For phosphite-stabilized polymers, the degradation of the additive itself can lead to the evolution of specific compounds. The analysis of these evolved gases by FTIR helps in elucidating the degradation mechanism of the phosphite stabilizer and its interaction with the polymer matrix during thermal stress. marquette.eduredalyc.orgkennesaw.edu

Table 1: Key Evolved Gases During Thermal Degradation of Polymers Containing Phosphite Antioxidants

| Evolved Gas | Potential Origin |

| Carbon Dioxide (CO₂) | Complete oxidation of organic components |

| Carbon Monoxide (CO) | Incomplete combustion of organic components |

| Water (H₂O) | Dehydration reactions and combustion |

| Hydrocarbons | Polymer chain scission and fragmentation |

| Phenolic Compounds | Degradation of the nonylphenyl moiety of the phosphite |

| Phosphorus Oxides | Oxidation of the phosphite group |

This table represents a generalized summary of potential degradation products. The specific products and their evolution temperatures depend on the polymer matrix, the concentration of the additive, and the experimental conditions (e.g., heating rate, atmosphere).

Gas Chromatography-Mass Spectrometry (GC-MS) for Off-Gassing and Leachate Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds that may be released from or leach out of materials containing this compound. biocote.comthermofisher.com This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.comnih.gov

In the context of off-gassing analysis, GC-MS is used to identify and quantify volatile organic compounds (VOCs) emitted from a material into the surrounding air. biocote.com This is particularly relevant for consumer products and materials used in enclosed spaces. For leachate analysis, GC-MS is employed to characterize compounds that migrate from the material into a liquid that it comes into contact with, such as food simulants or environmental water sources. nih.gov

The analysis of materials containing this compound by GC-MS can reveal the presence of the parent compound, its impurities, and various transformation products. researchgate.netmdpi.com A significant concern with the use of nonylphenyl-based compounds is their potential to degrade into 4-nonylphenols (4-NP), which are known endocrine disruptors. nih.govmdpi.comuseforesight.io GC-MS is a critical tool for detecting and quantifying these degradation products in both off-gassing and leachate samples. nih.govmdpi.com The mass spectrometer provides detailed structural information, allowing for the confident identification of the various isomers of nonylphenol and other related compounds. nih.gov

Table 2: Representative Compounds Detectable by GC-MS in Off-Gassing and Leachate from Materials Containing Nonylphenyl Phosphites

| Compound | Type | Analytical Concern |

| 4-Nonylphenol (isomers) | Degradation Product | Endocrine Disruptor mdpi.comuseforesight.io |

| Ditridecyl phosphite | Hydrolysis Product | Potential for further degradation |

| Tridecanol | Hydrolysis Product | Indicator of additive breakdown |

| Various hydrocarbons | Polymer Matrix Byproducts | General material degradation indicators |

The presence and concentration of these compounds are highly dependent on the material formulation, its age, and its exposure to environmental stressors like heat, UV light, and moisture.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Suspect and Non-Target Screening in Environmental and Material Matrices

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an indispensable tool for identifying and characterizing a wide range of organic compounds in complex samples, including environmental and material matrices. researchgate.netethz.ch This technique is particularly powerful for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC-MS. researchgate.net LC-HRMS is widely used for both suspect screening and non-target screening. nih.govwashington.eduresearchgate.net

Suspect screening involves searching for a predefined list of "suspected" compounds, such as known transformation products of this compound. researchgate.netnih.govresearchgate.net This approach leverages the high mass accuracy of HRMS to detect the presence of these compounds with a high degree of confidence, even at trace levels. researchgate.net

Non-target screening, on the other hand, is a more exploratory approach that aims to identify all detectable compounds in a sample, without any a priori assumptions. nih.govresearchgate.net This is particularly useful for discovering novel transformation products or contaminants that were not previously known to be present. nih.govresearchgate.net The high-resolution mass data allows for the determination of elemental compositions for unknown peaks, which is a critical first step in their identification. nih.govresearchgate.net

For this compound, LC-HRMS can be used to analyze its primary oxidation product, 4-Nonylphenyl ditridecyl phosphate, as well as various other hydrolysis and oxidation products that may form in materials or in the environment. nih.gov The ability to screen for a broad range of potential transformation products makes LC-HRMS a vital tool for comprehensive environmental and material profiling. chromatographyonline.comnih.govnsf.gov

Table 3: Compound Classes and Transformation Products Amenable to LC-HRMS Analysis

| Compound/Class | Analytical Approach | Relevance |

| 4-Nonylphenyl ditridecyl phosphate | Suspect Screening | Primary oxidation product of the parent phosphite nih.gov |

| Hydrolysis Products (e.g., nonylphenyl phosphites) | Suspect/Non-Target Screening | Intermediates in the degradation pathway |

| Other Oxidized Transformation Products | Non-Target Screening | Comprehensive profiling of degradation pathways nih.gov |

| Non-intentionally Added Substances (NIAS) | Non-Target Screening | Identification of unknown contaminants in materials nih.gov |

The application of both suspect and non-target screening workflows provides a more complete picture of the chemical profile of a sample, enhancing the ability to assess the full range of compounds originating from the use of this compound.

Future Research Directions and Emerging Trends

Integration into Advanced Functional Materials and Nanocomposites

As material science advances, so does the demand for high-performance polymers and composites with tailored functionalities. Phosphite (B83602) stabilizers are crucial in enabling the processing and ensuring the durability of these advanced materials.

Emerging trends in this area include:

High-Performance Engineering Plastics: Specially designed phosphite antioxidants are being developed to protect engineering plastics like polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) from thermo-oxidative degradation during high-temperature processing. Research is focused on creating customized stabilizers that may also impart additional properties such as flame retardancy or enhanced UV resistance.

Polymer Nanocomposites: The incorporation of nanofillers to create polymer nanocomposites with enhanced mechanical, thermal, or barrier properties is a rapidly growing field. The stability of the polymer matrix is critical during the compounding and processing of these materials. Future research will explore the integration of novel, sustainable phosphite stabilizers into these nanocomposites to ensure their long-term integrity and performance without compromising their advanced functionalities.

Additive Manufacturing (3D Printing): The use of polymers in additive manufacturing is expanding, creating a need for materials that can withstand the thermal stresses of processes like fused filament fabrication. Chemists and material scientists are developing new resins and incorporating additives, including phosphite stabilizers, to dictate the properties of 3D-printed parts. Research in this area focuses on creating recyclable and sustainable thermoset materials for photo-based 3D printing methods, where stabilizers play a key role in the chemistry of the printing process.

The synergy between advanced polymer formulations and innovative stabilizer packages is expected to yield materials with unprecedented performance characteristics for demanding applications in the automotive, aerospace, and electronics industries.

Refined Methodologies for Environmental Monitoring and Fate Assessment

With the increasing scrutiny of chemical additives, the development of precise and sensitive analytical methods for their detection in the environment is paramount. For 4-Nonylphenyl ditridecyl phosphite and similar compounds, the focus is on tracking both the parent compound and its degradation products, such as 4-nonylphenol (B119669).

Key future directions in this domain are:

Improved Analytical Techniques: Research is ongoing to refine existing analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) for the determination of nonylphenols in various environmental matrices, including water, soil, and biota. The goals are to lower the limits of detection (LOD) and quantification (LOQ), improve selectivity, and reduce the consumption of organic solvents to develop more sustainable analytical protocols.

Metabolite Identification: Understanding the complete degradation pathway of phosphite stabilizers is crucial for a comprehensive risk assessment. Future studies will focus on identifying all significant transformation products and metabolites that form in different environmental compartments. This includes investigating microbial degradation pathways, such as the role of cytochrome P450 enzymes in the breakdown of these compounds.

Matrix-Specific Methods: The extraction and analysis of these compounds from complex matrices like sediments, sludge, and biological tissues present significant challenges. Research will aim to develop and validate robust methods for these specific sample types to gain a more accurate picture of the environmental distribution and accumulation of these substances.

Advanced Detection Technologies: Techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) are being explored for highly sensitive and precise phosphorus analysis, which can aid in tracking the fate of organophosphorus compounds in the environment. The development of novel biosensors also presents a promising avenue for rapid and real-time monitoring of these environmental contaminants.

These refined methodologies will provide the critical data needed for accurate environmental risk assessments and to inform regulatory decisions regarding the use of these additives.

Q & A

Q. What are the primary environmental concerns associated with 4-nonylphenyl ditridecyl phosphite in polymer applications?

The compound degrades into 4-nonylphenol (4-NP), a known endocrine disruptor, which persists in ecosystems and affects aquatic organisms . Regulatory bodies like ECHA classify it as a Substance of Very High Concern (SVHC) due to its environmental endocrine-disrupting properties, particularly when 4-NP impurities exceed 0.1% w/w . Researchers should prioritize environmental fate studies to quantify degradation kinetics and bioaccumulation potential.

Q. How does the chemical structure of this compound influence its role as an antioxidant in polymers?

The phosphite group (P-O) acts as a radical scavenger, neutralizing free radicals generated during polymer oxidation. The bulky nonylphenyl and tridecyl groups enhance thermal stability, making it effective in high-temperature processing of PVC and polyurethane . Methodologically, compare its efficacy to other phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphate) using accelerated aging tests with FTIR or OIT (Oxidation Induction Time) measurements .

Q. What regulatory frameworks currently classify this compound as a substance of concern?

- EU REACH SVHC List : Listed for environmental endocrine disruption (Article 57(f)) .

- France’s AGEC Law : Included in the list of 126 endocrine disruptors requiring disclosure .

- OEKO-TEX® STANDARD 100 : Restricted in textiles due to 4-NP content . Researchers must comply with these regulations by monitoring impurities and reporting SVHC content ≥0.1% w/w in products .

Advanced Research Questions

Q. What experimental approaches are recommended to quantify the degradation of this compound into 4-nonylphenol under varying environmental conditions?

- Accelerated Aging Tests : Expose polymer samples to UV light, heat (e.g., 60–80°C), and hydrolytic conditions (pH 4–9) to simulate degradation .

- Analytical Techniques :

| Method | LOD/LOQ | Advantages | Limitations |

|---|---|---|---|

| HPLC-MS | LOQ: ~1 µg/mL | High specificity for 4-NP | Requires derivatization |

| GC-MS | LOQ: ~0.5 µg/mL | Suitable for volatile derivatives | Destructive sampling |

Q. How can researchers resolve contradictions in reported degradation rates of this compound across different studies?

Contradictions often arise from variations in polymer matrices, temperature, and analytical methods. To standardize results:

- Control Polymer Composition : Test homopolymers (e.g., pure PVC) vs. blends.

- Standardize Protocols : Adopt ISO 11358 (thermogravimetry) or ASTM D3895 (oxidative stability) .

- Cross-Validate Techniques : Combine HPLC-MS with enzymatic assays (e.g., alkaline phosphatase for phosphate detection) .

Q. What methodologies are effective in synthesizing this compound with minimized 4-nonylphenol impurities to meet regulatory thresholds?

- Purification Steps : Use fractional distillation or column chromatography to remove 4-NP precursors .

- In-Process Monitoring : Employ real-time FTIR to track phenol byproducts during synthesis.

- Quality Control : Implement ICP-OES for phosphorus content verification and GC-MS for impurity profiling .

Data Contradiction Analysis

Q. Why do some studies report low environmental persistence of this compound despite its SVHC classification?

Discrepancies may stem from differences in test systems. For example:

- Lab vs. Field Conditions : Controlled lab studies often underestimate photodegradation rates observed in natural sunlight .

- Matrix Effects : Polymer additives (e.g., plasticizers) can inhibit or accelerate degradation . Researchers should conduct comparative studies using environmentally relevant matrices (e.g., wastewater sludge) and long-term monitoring.

Methodological Recommendations

- For Environmental Impact Studies : Use biotic/abiotic degradation chambers with LC-MS/MS detection .

- For Polymer Stability Testing : Pair OIT measurements with mechanical property assessments (e.g., tensile strength) .

- For Regulatory Compliance : Leverage databases like PubChem and ECHA’s SCIP for updated toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.